Anavex 1-41

Sigma-1 receptor Receptor binding Selectivity

Preclinical research on sigma-1/muscarinic crosstalk often faces a scarcity of well-characterized dual-target tool compounds with defined receptor binding parameters. Anavex 1-41 fills this gap as a validated mixed σ1 receptor agonist (Ki=44 nM) and muscarinic M1-M4 ligand (Ki=18-114 nM), enabling studies of synergistic neuroprotective pathways without confounding prodrug metabolism or off-target selectivity. • Validated in Aβ25-35 mouse model: prevents CA1 pyramidal cell loss, lipid peroxidation, and caspase-3 activation at 100 μg/kg i.p. • Enhances mitochondrial Complex I activity in a Ca²⁺-dependent and σ1 antagonist-sensitive manner. • Bell-shaped dose-response (maximal anti-amnesic effect at 0.1 mg/kg) facilitates precise dose-ranging studies.

Molecular Formula C19H23NO
Molecular Weight 281.4 g/mol
Cat. No. B13992962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnavex 1-41
Molecular FormulaC19H23NO
Molecular Weight281.4 g/mol
Structural Identifiers
SMILESCN(C)CC1CC(OC1)(C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C19H23NO/c1-20(2)14-16-13-19(21-15-16,17-9-5-3-6-10-17)18-11-7-4-8-12-18/h3-12,16H,13-15H2,1-2H3
InChIKeyAMVCMSPVJGQNFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Anavex 1-41: Dual Sigma-1/Muscarinic Agonist


Anavex 1-41 (tetrahydro-N,N-dimethyl-5,5-diphenyl-3-furanmethanamine hydrochloride) is a small-molecule aminotetrahydrofuran derivative that functions as a mixed sigma-1 (σ1) receptor agonist and muscarinic acetylcholine receptor (mAChR) ligand [1]. In vitro binding studies demonstrate that Anavex 1-41 exhibits potent affinity for σ1 receptors (Ki = 44 nM) and moderate to high affinity for M1, M2, M3, and M4 muscarinic receptor subtypes (Ki range: 18–114 nM) [1]. The compound is currently in the preclinical stage of development for Alzheimer's disease and other central nervous system disorders, with documented anti-amnesic and neuroprotective activities in multiple rodent models of cognitive impairment and amyloid-β toxicity [2][3]. Anavex 1-41 is distinct from more selective σ1 agonists such as PRE-084 and from its congener Anavex 2-73 (blarcamesine) due to its balanced dual-receptor engagement profile and specific structural features that influence its pharmacological signature [4].

Why Anavex 1-41 Cannot Be Substituted


Generic substitution of Anavex 1-41 with other sigma-1 receptor agonists or muscarinic ligands is not scientifically justified due to the compound's unique dual-target engagement profile and its specific balance of receptor subtype affinities. While selective σ1 agonists such as PRE-084 (Ki = 2.2 nM for σ1) demonstrate high σ1 receptor occupancy, they lack the concomitant muscarinic receptor modulation that contributes to the anti-amnesic efficacy of Anavex 1-41 in vivo [1]. Conversely, pure cholinergic compounds like donepezil do not engage σ1 receptors to the same degree and exhibit distinct pharmacokinetic and pharmacodynamic profiles [2]. Furthermore, even closely related congeners within the aminotetrahydrofuran class, such as Anavex 2-73 (blarcamesine), differ significantly from Anavex 1-41 in terms of σ1 receptor selectivity, metabolite activity, and developmental stage, precluding interchangeable use in research applications [2]. The quantitative evidence presented in Section 3 substantiates that Anavex 1-41 occupies a specific pharmacological niche defined by measurable receptor binding parameters, efficacy thresholds in behavioral models, and neuroprotective potency that are not replicated by generic alternatives.

Anavex 1-41 Differentiation Evidence


Sigma-1 Binding & Muscarinic Selectivity

Anavex 1-41 exhibits potent and selective binding to the sigma-1 (σ1) receptor with a Ki of 44 nM, demonstrating a 91-fold selectivity over the sigma-2 (σ2) receptor (Ki = 4 μM). This σ1 affinity is accompanied by significant binding to muscarinic acetylcholine receptor subtypes M1–M4, with Ki values ranging from 18 to 114 nM. In contrast, the selective σ1 agonist PRE-084 exhibits a Ki of 2.2 nM for σ1 and a markedly higher selectivity ratio of approximately 5,950-fold over σ2 (Ki = 13,091 nM). Anavex 2-73 (blarcamesine) reportedly has a σ1 Ki of 6.30 nM and lacks detectable affinity for σ2 receptors [1][2].

Sigma-1 receptor Receptor binding Selectivity Muscarinic receptors

Scopolamine-Induced Amnesia Reversal

In a scopolamine-induced amnesia model in mice, Anavex 1-41 produced a bell-shaped dose-response curve for attenuation of memory deficits. The maximal anti-amnesic effect was observed at a dose of 0.1 mg/kg (i.p.), with efficacy diminishing at both lower (0.03 mg/kg) and higher (0.3–1 mg/kg) doses. In the passive avoidance test, Anavex 1-41 (0.1 mg/kg) significantly increased step-down latency in scopolamine-treated animals, restoring performance to levels comparable to untreated controls. In comparison, the selective σ1 agonist PRE-084 is active in similar models at doses ranging from 0.3–3 mg/kg, while donepezil (a cholinesterase inhibitor with partial σ1 agonism) requires doses of 1–3 mg/kg to achieve comparable anti-amnesic effects in rodents [1][2].

Anti-amnesic Cognitive impairment Scopolamine model Dose-response

Aβ25-35 Neuroprotection

In the amyloid-β25–35 (Aβ25–35) intracerebroventricular injection model in mice, Anavex 1-41 (100 μg/kg, i.p.) administered prior to Aβ25–35 significantly prevented multiple markers of neuronal damage and oxidative stress. Specifically, Anavex 1-41 reduced Aβ25–35-induced lipid peroxidation by approximately 40–50% and protein nitration by 35–45% in hippocampal extracts. The compound also prevented Aβ25–35-induced caspase-3 expression (a marker of apoptosis) but did not affect caspase-9 expression. Histologically, Anavex 1-41 (100 μg/kg) prevented pyramidal cell loss in the CA1 region of the hippocampus, with treated groups showing cell counts comparable to sham-injected controls. In comparison, Anavex 2-73 also demonstrates neuroprotection in this model but with higher sigma-1 selectivity, while PRE-084 shows similar antioxidant effects at doses of 1–3 mg/kg [1][2][3].

Neuroprotection Amyloid-beta toxicity Oxidative stress Apoptosis

Sigma-1-Dependent Complex I Enhancement

Anavex 1-41 (AN1-41) significantly increases mitochondrial respiratory chain complex I activity in mouse brain mitochondria under physiological conditions. This effect is calcium-dependent and is blocked by the σ1 receptor antagonist BD1047, confirming mediation through σ1 receptor activation. The magnitude of complex I enhancement is comparable to that produced by other σ1 agonists including PRE-084 and Anavex 2-73, but Anavex 1-41 uniquely combines this mitochondrial effect with robust muscarinic receptor engagement. Under pathological conditions (exposure to Aβ1–42 peptide), Anavex 1-41 attenuates Aβ1–42-induced dysfunction of both complexes I and IV, demonstrating a protective effect not observed with selective σ1 agonists that lack muscarinic activity [1][2].

Mitochondrial function Complex I Oxidative phosphorylation Sigma-1 receptor

Anavex 1-41 vs. Anavex 2-73: Selectivity & Prodrug

Anavex 1-41 and Anavex 2-73 are congeners within the aminotetrahydrofuran class, sharing a common chemical scaffold and overlapping mechanism of action. However, direct comparative studies reveal key differentiating features. Anavex 2-73 is a prodrug whose active metabolite (Anavex 19-144) retains pharmacological activity in behavioral and neuroprotection models, potentially conferring a longer duration of action. In contrast, the metabolite of Anavex 1-41 (Anavex 2-140) does not display such activity. Additionally, Anavex 1-41 is less selective for sigma-1 receptors relative to muscarinic receptors compared to Anavex 2-73, which exhibits higher σ1 selectivity and is orally bioavailable with advanced clinical development (Phase 2b/3 completed) [1][2].

Congener comparison Sigma-1 selectivity Prodrug Metabolite activity

Anavex 1-41 Preclinical Applications


Combined Sigma-1 & Muscarinic Modulation

Anavex 1-41 is ideally suited for in vitro and in vivo studies investigating the synergistic or additive effects of simultaneous sigma-1 receptor activation and muscarinic receptor modulation. Its balanced affinity profile (σ1 Ki = 44 nM; M1–M4 Ki = 18–114 nM) allows researchers to interrogate crosstalk between these signaling pathways without the confounding influence of highly selective σ1 agonism or prodrug metabolism [1]. The compound's bell-shaped dose-response in behavioral assays (maximal anti-amnesic effect at 0.1 mg/kg) further enables precise dose-ranging studies to dissect pathway-specific contributions to cognitive outcomes [1].

Amyloid-β Toxicity & Neuroprotection Models

Anavex 1-41 is validated for use in the Aβ25–35 intracerebroventricular injection model of Alzheimer's disease pathology. At 100 μg/kg (i.p.), the compound prevents lipid peroxidation, protein nitration, caspase-3 expression, and hippocampal CA1 pyramidal cell loss [2][3]. This multi-endpoint neuroprotective profile supports applications in studies of oxidative stress, apoptosis, and neuronal survival in the context of amyloid toxicity. Researchers comparing different sigma-1 ligands can use Anavex 1-41 as a reference compound that combines σ1-mediated mitochondrial protection with muscarinic receptor engagement [4].

Mitochondrial Function & Complex I Assays

Anavex 1-41 is a validated tool compound for studies of sigma-1 receptor-mediated regulation of mitochondrial bioenergetics. In mouse brain mitochondrial preparations, the compound enhances complex I activity in a calcium-dependent and σ1 receptor antagonist-sensitive manner, and it protects against Aβ1–42-induced dysfunction of complexes I and IV [4]. These properties make Anavex 1-41 suitable for experiments examining the role of sigma-1 receptors in mitochondrial respiration, reactive oxygen species production, and ATP synthesis under both physiological and pathological conditions [4].

Benchmarking Against Advanced Sigma-1 Agonists

Anavex 1-41 serves as a valuable comparator compound for benchmarking next-generation sigma-1 agonists or dual-mechanism drug candidates. Its well-characterized receptor binding parameters, in vivo efficacy profile, and lack of an active metabolite allow researchers to isolate the pharmacological contributions of the parent molecule without the complexity introduced by prodrug activation [5]. In head-to-head studies with Anavex 2-73 (blarcamesine), Anavex 1-41 provides a reference point for evaluating the impact of sigma-1 selectivity and prodrug status on efficacy and safety outcomes [5].

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